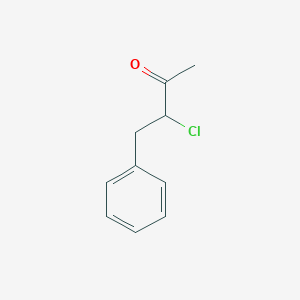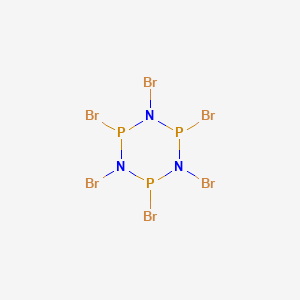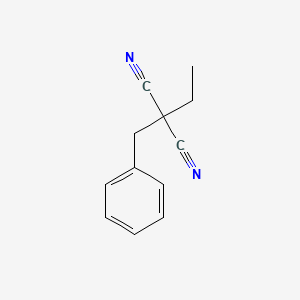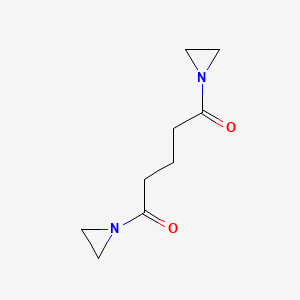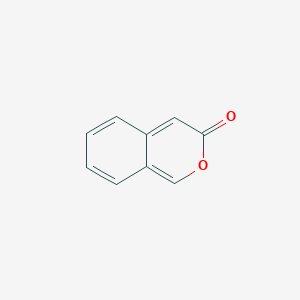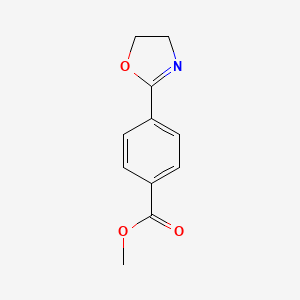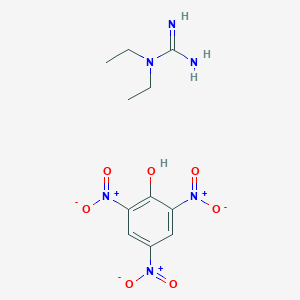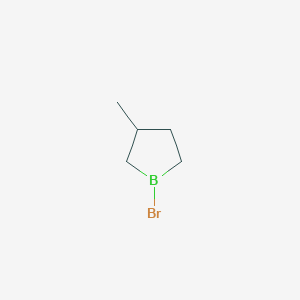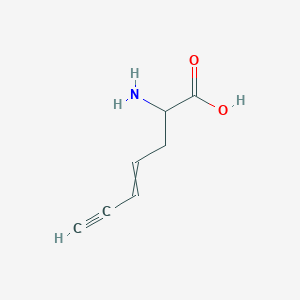
2-Aminohept-4-EN-6-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminohept-4-en-6-ynoic acid: is an organic compound with the molecular formula C₇H₉NO₂ It is characterized by the presence of an amino group, an alkene, and an alkyne functional group within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohept-4-en-6-ynoic acid typically involves multi-step organic reactions. One common method is the alkylation of propargylamine with an appropriate alkene precursor, followed by subsequent functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
化学反応の分析
Types of Reactions: 2-Aminohept-4-en-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Aminohept-4-en-6-ynoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of 2-aminohept-4-en-6-ynoic acid involves its interaction with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with target biomolecules, potentially inhibiting their function. This mechanism is particularly relevant in its potential anticancer activity, where it may interfere with cellular processes critical for tumor growth and survival.
類似化合物との比較
2-Aminohept-4-ynoic acid: Lacks the alkene group, making it less reactive in certain chemical reactions.
2-Aminohex-4-en-6-ynoic acid: Has a shorter carbon chain, affecting its physical and chemical properties.
2-Aminohept-4-en-5-ynoic acid:
特性
CAS番号 |
18941-92-9 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
2-aminohept-4-en-6-ynoic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-3-4-5-6(8)7(9)10/h1,3-4,6H,5,8H2,(H,9,10) |
InChIキー |
CHXSDCXDWAXIBR-UHFFFAOYSA-N |
正規SMILES |
C#CC=CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


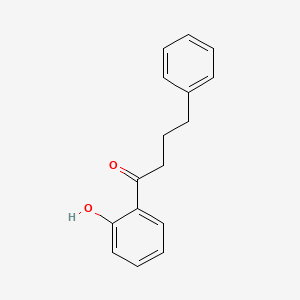

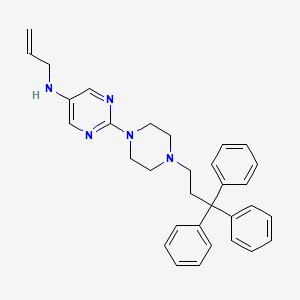
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


